
Diethyl iodo(phenylcarbamoyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl iodo(phenylcarbamoyl)propanedioate is an organic compound with the molecular formula C14H16INO4. It is a derivative of diethyl propanedioate, commonly known as diethyl malonate, which is a versatile reagent in organic synthesis. The compound features an iodo group and a phenylcarbamoyl group attached to the propanedioate backbone, making it a unique and valuable compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl iodo(phenylcarbamoyl)propanedioate typically involves the alkylation of diethyl propanedioate. The process begins with the formation of the enolate ion of diethyl propanedioate by treating it with a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes alkylation with an appropriate alkyl halide, such as iodo(phenylcarbamoyl)propane, to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl iodo(phenylcarbamoyl)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to yield alcohols.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester groups
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups.
Oxidation Reactions: Carbonyl compounds such as aldehydes or ketones.
Reduction Reactions: Alcohols.
Hydrolysis: Carboxylic acids
Aplicaciones Científicas De Investigación
Diethyl iodo(phenylcarbamoyl)propanedioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of diethyl iodo(phenylcarbamoyl)propanedioate involves its reactivity as an electrophile due to the presence of the iodo group. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atom bonded to the iodine. This results in the formation of new carbon-nucleophile bonds and the release of iodide ions. The phenylcarbamoyl group can also participate in various interactions, contributing to the compound’s overall reactivity and potential biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl propanedioate (Diethyl malonate): A precursor in the synthesis of diethyl iodo(phenylcarbamoyl)propanedioate.
Diethyl bromomalonate: Similar structure but with a bromine atom instead of iodine.
Diethyl chloromalonate: Similar structure but with a chlorine atom instead of iodine
Uniqueness
This compound is unique due to the presence of the iodo group, which imparts distinct reactivity compared to its bromine and chlorine analogs. The phenylcarbamoyl group also adds to its uniqueness, making it a valuable compound for specific synthetic and research applications .
Propiedades
Número CAS |
922179-25-7 |
|---|---|
Fórmula molecular |
C14H16INO5 |
Peso molecular |
405.18 g/mol |
Nombre IUPAC |
diethyl 2-iodo-2-(phenylcarbamoyl)propanedioate |
InChI |
InChI=1S/C14H16INO5/c1-3-20-12(18)14(15,13(19)21-4-2)11(17)16-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,16,17) |
Clave InChI |
QGUQQQFZMFLVDE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)NC1=CC=CC=C1)(C(=O)OCC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-Nitrophenyl)ethyl]-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B14174820.png)


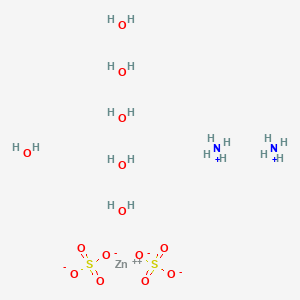
![2-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14174832.png)
![1-Phenyl-6-[4-[4-[4-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene](/img/structure/B14174842.png)
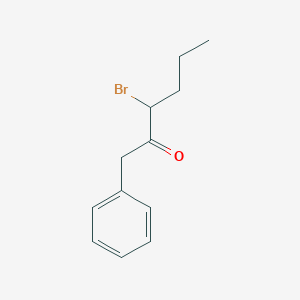
![Benzamide, N-[(1S)-1-methyl-2-oxo-2-[4-[2-(1-pyrrolidinyl)ethyl]-1-piperidinyl]ethyl]-4-[[(2-phenoxyphenyl)amino]sulfonyl]-](/img/structure/B14174845.png)
![1-[4-(Dimethylamino)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14174850.png)
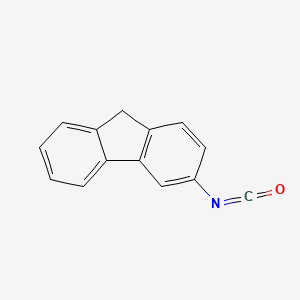
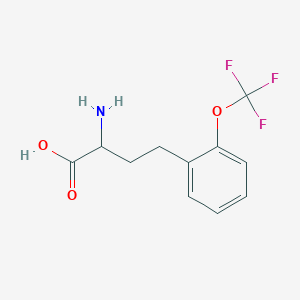
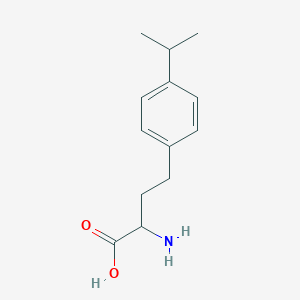
![5-tert-Butyl-3'-nitro[1,1'-biphenyl]-3,4-dione](/img/structure/B14174873.png)
![N-(4-methoxyphenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14174880.png)
